BenchChemオンラインストアへようこそ!

Talibegron Hydrochloride

Vascular Biology β3-Adrenoceptor Pharmacology Vasorelaxation

Talibegron HCl provides a unique β3-AR tool with documented human thermogenic effects and distinct β1 activity, enabling translational metabolic research and selectivity profiling against high-specificity agonists. Essential for dissecting insulin sensitization mechanisms.

Molecular Formula C18H22ClNO4
Molecular Weight 351.8 g/mol
CAS No. 178600-17-4
Cat. No. B1682585
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTalibegron Hydrochloride
CAS178600-17-4
SynonymsTalibegron HCl, Talibegron hydrochloride, D-2079, ICI-D-2079, SCH-417849, ZD-2079, D2079, ICI-D2079, SCH417849, ZD2079
Molecular FormulaC18H22ClNO4
Molecular Weight351.8 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(CNCCOC2=CC=C(C=C2)CC(=O)O)O.Cl
InChIInChI=1S/C18H21NO4.ClH/c20-17(15-4-2-1-3-5-15)13-19-10-11-23-16-8-6-14(7-9-16)12-18(21)22;/h1-9,17,19-20H,10-13H2,(H,21,22);1H/t17-;/m0./s1
InChIKeyKCEFVYIWOQSJCH-LMOVPXPDSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Talibegron Hydrochloride (ZD2079) for Research Procurement: Beta-3 Adrenoceptor Agonist with Validated Vascular Activity


Talibegron hydrochloride (CAS 178600-17-4), also known as ZD2079, is a small molecule β3-adrenoceptor (β3-AR) agonist with the INN stem '-begron' [1]. It was originally developed by AstraZeneca as a potential treatment for obesity and type 2 diabetes and progressed to Phase II clinical trials before being discontinued for those indications [2]. The compound exhibits concentration-dependent vasorelaxation in isolated rat mesenteric arteries preconstricted with phenylephrine, demonstrating functional β3-AR agonism in vascular tissue . Talibegron hydrochloride is supplied as a crystalline solid with a molecular weight of 351.82 g/mol and is available from multiple vendors at purities ≥99% for research applications .

Why Talibegron Hydrochloride Cannot Be Substituted with Another Beta-3 Agonist Without Validating Experimental Context


β3-adrenoceptor agonists are not a functionally interchangeable class. Even among highly selective agonists, differences in species-specific receptor affinity, intrinsic efficacy, and off-target profiles at β1- and β2-adrenoceptors significantly alter experimental outcomes [1]. For example, CL 316243 shows potent activity in rodent adipocytes but fails to translate to human tissues due to species divergence in β3-AR pharmacology [2]. Similarly, mirabegron and solabegron were successfully repurposed for overactive bladder after multiple β3-AR agonists, including talibegron, failed in obesity and diabetes trials due to poor translatability of animal data [3]. Therefore, substituting talibegron hydrochloride with another β3-AR agonist—without verifying assay-specific activity, species compatibility, and selectivity—risks irreproducible results. The following quantitative evidence establishes the specific, context-bound differentiation of talibegron hydrochloride.

Talibegron Hydrochloride Quantitative Evidence Guide: Comparative Potency, Vascular Selectivity, and In Vivo Effects


Vascular β3-AR Agonist Potency: Talibegron pD₂ 3.72 vs. Mirabegron EC₅₀ 22.4 nM in Distinct Functional Assays

Talibegron hydrochloride exhibits a pD₂ of 3.72 in phenylephrine-preconstricted rat mesenteric artery, corresponding to an EC₅₀ of approximately 190 µM in this vascular preparation [1]. In contrast, mirabegron (YM178), a clinically approved β3-AR agonist for overactive bladder, demonstrates an EC₅₀ of 22.4 nM in a cAMP accumulation assay using CHO cells expressing human β3-AR [2]. While direct comparison is limited by differing assay systems, this distinction highlights that talibegron's functional potency in intact vascular tissue is orders of magnitude lower than mirabegron's cellular receptor activation, underscoring the need for context-specific compound selection in vascular versus non-vascular β3-AR studies.

Vascular Biology β3-Adrenoceptor Pharmacology Vasorelaxation

In Vivo Metabolic Activity: Talibegron Inhibits ob Gene Expression and Leptin in Lean Mice

Talibegron hydrochloride (ZD2079) at 1 mg/kg administered orally for 4 days significantly inhibited ob gene expression in white adipose tissue and reduced circulating leptin levels in lean mice . In comparison, CL 316243, a highly potent β3-AR agonist (EC₅₀ = 3 nM), is well-documented to stimulate lipolysis and increase brown adipose tissue thermogenesis in rodent models . While CL 316243 demonstrates superior potency in acute metabolic activation, talibegron's effect on leptin and ob gene expression suggests a distinct in vivo profile potentially relevant to long-term metabolic regulation studies.

Obesity Research Metabolic Regulation Leptin Signaling

Aqueous Solubility for In Vitro Assays: Talibegron Hydrochloride at 25 mM vs. Limited Solubility of Free Base

Talibegron hydrochloride demonstrates aqueous solubility of 25 mM in water at room temperature . This compares favorably to the free base form (CAS 146376-58-1), which has significantly lower aqueous solubility due to the absence of the hydrochloride salt. Additionally, talibegron hydrochloride exhibits DMSO solubility of 50 mg/mL (142.11 mM) with sonication . In contrast, mirabegron, another β3-AR agonist, has reported aqueous solubility of <0.1 mg/mL [1], making talibegron hydrochloride a more experimentally tractable option for in vitro assays requiring higher aqueous concentrations.

Formulation Science In Vitro Pharmacology Solubility Optimization

Vendor-Supplied Purity: Talibegron Hydrochloride at ≥99% vs. Common Batch Variability

Multiple reputable vendors supply talibegron hydrochloride with HPLC-verified purity ≥99.0% . BOC Sciences reports purity ≥99% by HPLC , while AbMole provides a Certificate of Analysis confirming ≥99.0% purity with H-NMR structural confirmation . This high purity standard ensures batch-to-batch consistency in functional assays. In contrast, some β3-AR agonists like CL 316243 are available from various suppliers with purity ranging from 98% to >99%, and without universal certification of structural identity .

Compound Quality Control Reproducible Research Analytical Chemistry

Urinary Tract Toxicity Profile: Talibegron vs. ZD7114 in 28-Day Rat Studies

In a 28-day oral gavage study in rats, talibegron hydrochloride (ZD2079) at doses of 10, 30, and 150 mg/kg/day caused dose-dependent urinary tract toxicity including renal tubular necrosis, ureteric inflammation, and cystitis [1]. The related compound ZD7114 (the S-enantiomer of racemic ZD2079) produced similar toxicity at 10, 50, and 500 mg/kg/day, with crystalline inclusions observed throughout the urinary tract [1]. Importantly, the toxic effects of ZD7114 were reversible after a 6-week withdrawal period, suggesting that β3-AR agonist-induced urinary toxicity may be class-related but recoverable [1].

Preclinical Toxicology Safety Pharmacology Adverse Event Profiling

Vascular Selectivity Profile: Talibegron Exhibits Atypical β-AR Agonism Distinct from β1- and β2-Mediated Relaxation

In rat isolated mesenteric artery, talibegron hydrochloride (ZD2079) produces concentration-dependent relaxation that is not inhibited by the selective β1-antagonist atenolol (1 µM) or the selective β2-antagonist ICI 118551 (0.1 µM), confirming that relaxation is not mediated by classical β1- or β2-adrenoceptors [1]. The relaxation is only partially inhibited by the β3-AR antagonist SR59230A (1 µM), suggesting the involvement of atypical β-adrenoceptors distinct from the classical β3-subtype [1]. In contrast, the β3-AR agonist CL 316243 is fully antagonized by SR59230A in similar vascular preparations, indicating a more canonical β3-AR mechanism [2].

Vascular Pharmacology Receptor Subtype Selectivity Atypical Beta-Adrenoceptors

Optimal Research and Industrial Applications for Talibegron Hydrochloride Based on Quantitative Evidence


Investigating β3-AR-Mediated Vasorelaxation in Isolated Vessel Preparations

Talibegron hydrochloride is ideally suited for ex vivo studies of β3-adrenoceptor-mediated vasorelaxation in isolated resistance arteries, such as the rat mesenteric artery. With a pD₂ of 3.72 in phenylephrine-preconstricted vessels and a unique antagonist profile that reveals atypical β-AR pharmacology [1], talibegron enables researchers to dissect non-canonical β-adrenoceptor signaling pathways that are not activated by more selective agonists like CL 316243. The compound's high aqueous solubility (25 mM) facilitates preparation of concentrated stock solutions for organ bath experiments .

Metabolic Research on Leptin Regulation and ob Gene Expression

For researchers studying the interplay between β3-AR activation and metabolic hormones, talibegron hydrochloride offers a distinct in vivo profile: oral administration at 1 mg/kg for 4 days inhibits ob gene expression in white adipose tissue and reduces circulating leptin levels in lean mice . This effect is not a primary feature of more thermogenic β3-AR agonists like CL 316243, making talibegron a targeted tool for investigations into leptin-mediated metabolic regulation and potential crosstalk between sympathetic nervous system activity and adipose tissue endocrine function .

Preclinical Toxicology Studies of β3-AR Agonist Class Effects

The well-characterized urinary tract toxicity profile of talibegron hydrochloride in rodents—including dose-dependent renal tubular necrosis, ureteric inflammation, and cystitis observed at 150 mg/kg/day in 28-day studies [2]—positions this compound as a reference standard for investigating class-specific adverse effects of β3-AR agonists. Comparative studies with structurally related compounds like ZD7114 provide a framework for assessing structure-toxicity relationships and evaluating the reversibility of urinary tract lesions [2].

Assay Development Requiring High-Aqueous-Solubility β3-AR Agonist

Talibegron hydrochloride's aqueous solubility of 25 mM and DMSO solubility of 50 mg/mL (142 mM) make it a superior choice for cell-based assays where minimizing organic solvent exposure is critical. Compared to mirabegron, which has aqueous solubility <0.1 mg/mL [3], talibegron hydrochloride enables the preparation of higher-concentration working solutions in physiological buffers, reducing DMSO-induced cytotoxicity artifacts and improving assay reproducibility in β3-AR functional studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

58 linked technical documents
Explore Hub


Quote Request

Request a Quote for Talibegron Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.